1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one
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Overview
Description
1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[45]dec-2-en-1-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyridinyl and ethanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and process optimization are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-(3-(Pyridin-2-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone
- 1-(3-(Pyridin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone
Uniqueness: 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[45]dec-2-en-1-yl)ethanone is unique due to its specific spirocyclic structure and the position of the pyridinyl group
Properties
CAS No. |
89813-98-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2-pyridin-3-yl-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone |
InChI |
InChI=1S/C14H17N3O2/c1-11(18)17-14(7-3-2-4-8-14)19-13(16-17)12-6-5-9-15-10-12/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
FTWNVPIWCULYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2(CCCCC2)OC(=N1)C3=CN=CC=C3 |
Origin of Product |
United States |
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